Product packaging for 2,4,6-Trimethylbenzofuran(Cat. No.:)

2,4,6-Trimethylbenzofuran

Cat. No.: B12876566
M. Wt: 160.21 g/mol
InChI Key: CTYOJQLRNDIWNO-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzofuran is a substituted benzofuran derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry and materials science research. The benzofuran core is a privileged structure in drug discovery, found in numerous natural products and pharmaceuticals with a broad spectrum of biological activities . Researchers value this specific 2,4,6-trimethyl-substituted analog for its potential use in developing novel therapeutic agents. The methyl groups can significantly influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a valuable building block for structure-activity relationship (SAR) studies . In particular, substituted benzofurans have demonstrated considerable research interest as potential anticancer, antimicrobial, and antioxidant agents . The structural motif is also relevant in material science for the synthesis of organic semiconductors and fluorescent molecules due to the electron-rich nature of the fused furan system. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B12876566 2,4,6-Trimethylbenzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2,4,6-trimethyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-7-4-8(2)10-6-9(3)12-11(10)5-7/h4-6H,1-3H3

InChI Key

CTYOJQLRNDIWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(OC2=C1)C)C

Origin of Product

United States

Synthesis of Trimethyl Substituted Benzofurans

The synthesis of alkyl-substituted benzofurans can be achieved through various strategies. A notable method for the preparation of 2,4,7-trimethylbenzofuran involves the acid-catalyzed cyclization of 2-allyl-3,6-dimethylphenol. This precursor can be synthesized via a Claisen rearrangement of the corresponding allyl ether. The subsequent cyclization can be effected by heating the phenol (B47542) with formic acid. publish.csiro.au

Another general and powerful method for constructing highly substituted benzofurans involves a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement of intermediates formed from the reaction of substituted phenols with alkynyl sulfoxides. rsc.org This approach allows for the synthesis of a variety of tetra- and pentasubstituted benzofurans. rsc.org

Mechanistic and Reactivity Investigations of 2,4,6 Trimethylbenzofuran

Oxidative Coupling Reactions Involving 2,4,6-Trimethylbenzofuran

Oxidative coupling reactions represent a powerful strategy for carbon-carbon and carbon-heteroatom bond formation, often proceeding through the direct activation of C-H bonds. unirioja.esresearchgate.net In the context of benzofurans, these reactions can lead to the formation of complex dimeric structures or enable the introduction of new substituents. While direct studies on this compound are specific, the principles can be inferred from related systems. For instance, the oxidative coupling of two C-H bonds is an efficient method for creating biaryl C-C bonds, a process that can be catalyzed by various transition metals like palladium, rhodium, and ruthenium. unirioja.esnih.gov

A key application of oxidative coupling is the synthesis of bifuran derivatives. The dimerization of substituted benzofurans can be achieved through various catalytic systems. Gold(III) catalysts, for example, have been shown to promote the homocoupling of alkynes, which can be part of a domino cyclization-oxidative coupling reaction to construct dicoumarins. core.ac.uk In one instance, a gold(III)-mediated reaction intended for cyclization of an allenyl carbinol yielded a dimeric side product, showcasing the propensity for oxidative coupling. core.ac.uk Similarly, cytochrome P450 enzymes have been engineered for biocatalytic oxidative cross-coupling of phenolic substrates to form biaryl compounds, highlighting the potential for selective C-C bond formation under mild conditions. nih.gov

The general mechanism for metal-catalyzed oxidative coupling involves the activation of two C-H bonds, followed by reductive elimination to form the new C-C bond, with an oxidant required to regenerate the active catalyst. unirioja.es For a molecule like this compound, the most likely positions for oxidative coupling would be the remaining unsubstituted positions on the aromatic rings, subject to steric and electronic influences of the methyl and furan (B31954) ring substituents.

Carbon-Hydrogen Bond Functionalization Strategies for Benzofurans

Carbon-hydrogen (C-H) bond functionalization is a transformative field in organic synthesis that avoids the need for pre-functionalized starting materials, thus increasing atom and step economy. wikipedia.orgrsc.org This approach involves the cleavage of a C-H bond and its replacement with a new C-C or C-heteroatom bond, often facilitated by a transition metal catalyst. wikipedia.orgnih.gov For substituted benzofurans like this compound, C-H functionalization offers a direct route to further derivatization.

Strategies for C-H functionalization can be broadly categorized into directed and non-directed methods. wikipedia.org Directed C-H activation employs a directing group on the substrate to guide the catalyst to a specific C-H bond, enhancing regioselectivity. nih.gov While this compound itself lacks a common directing group, the principles are broadly applicable to the benzofuran (B130515) scaffold. For instance, palladium-catalyzed C-H activation has been used in the total synthesis of natural products like calothrixin A and B, involving the coupling of aryl C-I and C-H bonds. wikipedia.org

Recent advancements have focused on various types of C-H functionalization applicable to heterocycles:

Alkenylation, Alkylation, and Alkynylation: Transition metal catalysis, particularly with palladium, nickel, and rhodium, has enabled the direct introduction of alkyl, alkenyl, and alkynyl groups onto heterocyclic systems. nih.gov For example, nickel complexes have been used for the alkylation of azole C-H bonds with non-activated alkyl halides. nih.gov

Arylation: Palladium-catalyzed C(sp²)–H arylation is a common method for forming biaryl linkages. nih.gov

Borylation and Silylation: These reactions introduce boryl or silyl (B83357) groups, which can serve as versatile handles for subsequent cross-coupling reactions. rsc.org

Electrochemical methods have also emerged as a sustainable approach for C-H functionalization, often proceeding via radical intermediates under mild conditions without the need for chemical oxidants. rsc.org These strategies have been applied to a wide range of C-H functionalization and C-N bond formation reactions. rsc.org

Electrophilic and Nucleophilic Substitution Patterns on the Benzofuran Core

The reactivity of the benzofuran core is dictated by the electron-donating nature of the oxygen atom, which influences the electron density distribution across the bicyclic system. Generally, the furan ring is more susceptible to electrophilic attack than the benzene (B151609) ring.

Electrophilic Substitution: Electrophilic aromatic substitution on benzofurans typically occurs at the C2 or C3 position of the furan ring. The regioselectivity is influenced by the stability of the intermediate carbocation (Wheland intermediate) and the specific reaction conditions. For many benzofurans, the C2 position is favored. researchgate.net For example, Vilsmeier-Haack formylation of 3-phenyl-5,7-dimethoxybenzo[b]furan occurs at the C2 position. researchgate.net However, the substitution pattern on the ring can alter this preference. In this compound, the C2 position is substituted, leaving the C3 and C7 positions as the primary sites for potential electrophilic attack. The methyl groups at positions 4 and 6 are activating, electron-donating groups, which would further enhance the reactivity of the benzene ring, particularly at the C5 and C7 positions. However, the C7 position is sterically hindered by the adjacent methyl group at C6 and the furan ring.

Common electrophilic substitution reactions include:

Halogenation: Bromination of benzofurans can be achieved with reagents like N-bromosuccinimide (NBS). researchgate.net

Formylation: The Vilsmeier-Haack reaction introduces a formyl group. researchgate.net

Acylation: Friedel-Crafts acylation can be used to add acyl groups, although the conditions must be carefully controlled to avoid polymerization. researchgate.net

Nitration: Nitration can also occur, but often leads to a mixture of products and potential ring-opening under harsh conditions.

Nucleophilic Substitution: Nucleophilic substitution on the benzofuran ring is less common and generally requires the presence of a good leaving group, such as a halogen. The electron-rich nature of the ring system makes it inherently resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. Metallation, achieved by using strong bases like n-butyllithium (n-BuLi), can generate a nucleophilic species. For unsubstituted benzofuran, metallation occurs regioselectively at the C2 position, and the resulting lithiated species can react with various electrophiles. researchgate.net For this compound, direct metallation would likely be influenced by the existing methyl groups.

Investigations into Reaction Mechanisms via Advanced Chemical Probes

Understanding reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methods. Advanced chemical probes, such as isotopic labeling and kinetic studies, provide deep insights into reaction pathways.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. This is done by comparing the reaction rates of a substrate and its deuterated analogue.

A significant primary KIE (kH/kD > 2) indicates that the C-H bond is cleaved during the rate-limiting step.

A KIE value close to 1 suggests that C-H bond cleavage is not involved in the rate-determining step. capes.gov.br

For example, in a study of an iron-catalyzed synthesis of polysubstituted benzofurans, a KIE of kH/kD = 1.0 was observed, indicating that the aromatic C-H bond cleavage was not part of the rate-determining step. capes.gov.br In contrast, a study on the copper-mediated intramolecular dehydrogenative C-O coupling to form benzothieno[3,2-b]benzofurans found a KIE of 1.1, which also suggested that C-H bond cleavage was not the turnover-limiting step. rsc.org However, in a different system involving the on-surface synthesis of a benzofuran derivative, a significant KIE was observed, confirming that proton tunneling played a dominant role in the furan ring closure. nih.govruben-group.de

Deuterium Labeling Studies: Deuterium labeling can be used to trace the path of hydrogen atoms throughout a reaction. In a study on the synthesis of benzothieno[3,2-b]benzofurans, experiments with a deuterated phenol (B47542) derivative showed that the cleavage of the C-D bond was irreversible, highlighting the role of the phenolic hydroxyl group in the C-H functionalization process. rsc.org

Chemical Probes: Specifically designed molecules can be used to probe reaction intermediates. For instance, radical scavengers like 1,1-diphenylethylene (B42955) can be added to a reaction to determine if a radical mechanism is operating. rsc.org If the reaction is inhibited or quenched, it provides strong evidence for the involvement of radical intermediates. The α-methylene-β-lactone scaffold has been proposed as a reactive warhead for chemical probes designed to react with various protein nucleophiles through distinct mechanisms, showcasing the development of sophisticated tools for mechanistic investigation. nih.gov

Data Tables

Table 1: Examples of C-H Functionalization Reactions on Heterocycles

Reaction TypeCatalyst/ReagentSubstrate ClassProduct TypeRef
AlkylationNickel complex / CuIAzolesAlkylated Azoles nih.gov
AlkenylationNano CuOAzolesAlkenylated Azoles nih.gov
C-H/C-O CouplingNi(0) / dcype ligandHeteroarenesC-O Coupled Products nih.gov
AnnulationRhodium catalystAryl imineMescaline analogue wikipedia.org

Table 2: Mechanistic Insights from Kinetic Isotope Effect (KIE) Studies

Reaction SystemKIE (kH/kD)InterpretationRef
Fe-catalyzed benzofuran synthesis1.0 ± 0.1C-H cleavage not in rate-determining step capes.gov.br
Cu-mediated C-O coupling1.1C-H cleavage not in turnover-limiting step rsc.org
On-surface hydroalkoxylation>10 at 225 KDominant proton tunneling mechanism ruben-group.de

Cutting Edge Spectroscopic and Analytical Characterization of Benzofuran Systems

High-Resolution Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. huji.ac.il Techniques like electrospray ionization (ESI) provide soft ionization, which often preserves the molecular ion, allowing for precise mass measurement and formula determination. herts.ac.uk For 2,4,6-trimethylbenzofuran, HRMS would confirm its molecular formula of C₁₁H₁₂O.

The table below illustrates a hypothetical high-resolution mass-to-charge ratio for the molecular ion of this compound.

Ion FormulaCalculated m/z
[C₁₁H₁₂O]⁺160.0888

This table is illustrative and based on the theoretical exact mass.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. nih.gov Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton. libretexts.orglibretexts.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The protons on the benzofuran (B130515) ring system will appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions. The three methyl groups will appear as singlets in the upfield region (typically δ 2.0-2.5 ppm).

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring and the furan (B31954) ring will be in the downfield region, while the methyl carbons will be in the upfield region. huji.ac.il

While specific, experimentally verified NMR data for this compound is scarce in the public domain, analysis of closely related structures, such as substituted benzofurans, provides a basis for predicting the spectral features. nih.govasianpubs.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-3~6.4C-2 ~158
H-5~7.0C-3 ~105
H-7~6.8C-3a ~123
2-CH₃~2.4C-4 ~132
4-CH₃~2.3C-5 ~128
6-CH₃~2.3C-6 ~138
C-7 ~110
C-7a ~155
2-CH₃ ~14
4-CH₃ ~21
6-CH₃ ~21

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. asianpubs.orgiucr.org The process involves diffracting X-rays off a single crystal of the substance to generate an electron density map, from which the atomic positions can be determined. sigmaaldrich.com

There is no publicly available crystal structure for this compound in the Cambridge Structural Database. However, the crystal structures of numerous other benzofuran derivatives have been reported. asianpubs.orgiucr.orgacs.org These studies reveal that the benzofuran ring system is generally planar. In the case of this compound, a crystalline sample would allow for the determination of the precise orientation of the methyl groups relative to the benzofuran plane and would reveal any intermolecular interactions, such as π-π stacking, that might occur in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's bonds. grafiati.comdergipark.org.tr These techniques are excellent for identifying functional groups. grafiati.com

For this compound, the IR spectrum would be expected to show characteristic peaks for:

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching (from the methyl groups): just below 3000 cm⁻¹

C=C stretching of the aromatic and furan rings: in the 1500-1600 cm⁻¹ region

C-O-C stretching of the furan ring: typically in the 1000-1300 cm⁻¹ region

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C=C bonds of the aromatic system. easpublisher.com While specific experimental spectra for this compound are not available, theoretical calculations on similar molecules have shown good correlation with experimental data, aiding in the assignment of vibrational modes. nih.gov

Characteristic Infrared Absorption Ranges for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
Benzofuran C-OStretching1250 - 1050

This table presents generally expected ranges for the functional groups present in the molecule.

Advanced Chromatographic Methods (GC-MS, UPLC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic methods coupled with mass spectrometry are powerful tools for separating components of a mixture and assessing the purity of a compound. nih.gov Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound. researchgate.net In a GC-MS analysis, the retention time from the GC provides a characteristic identifier, while the mass spectrum from the MS detector confirms the identity of the compound. researchgate.net

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) offers an alternative for less volatile compounds or for analyses where derivatization is to be avoided. nih.govcuestionesdefisioterapia.com The high resolution of UPLC allows for rapid and efficient separation, and when coupled with a high-resolution mass spectrometer, it provides a highly sensitive and selective method for purity assessment and for the analysis of the compound in complex matrices. nih.gov

While specific application notes detailing the GC-MS or UPLC-MS analysis of this compound are not prevalent, the general principles of these techniques are routinely applied for the quality control of related aromatic and heterocyclic compounds. nih.govresearchgate.net The selection of the column, mobile/gas phase, and temperature/gradient programs would be optimized to achieve the best separation and detection of this compound.

Computational and Theoretical Chemistry Studies of 2,4,6 Trimethylbenzofuran

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4,6-trimethylbenzofuran, methods like Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine its electronic structure. These calculations would provide insights into the distribution of electrons within the molecule, identifying regions of high and low electron density.

The energetics of the molecule, including its heat of formation and stabilization energy, could be calculated to assess its thermodynamic stability. Such calculations are crucial for predicting whether the molecule can be synthesized and exist under normal conditions. For instance, calculations on benzofuroxan derivatives have been used to determine their heats of formation, indicating their potential as high-energy density materials.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical chemistry provides powerful tools to explore the reactivity of molecules like this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for chemical reactions. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants to products.

Calculating the energy barrier of the transition state is essential for predicting the rate of a reaction. Various computational methods, from semi-empirical to high-level ab initio calculations, can be used to model these reaction pathways. For example, studies on other organic reactions utilize these methods to understand reaction mechanisms and predict product formation.

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying a wide range of molecular properties. For this compound, DFT calculations could be used to predict its geometry, vibrational frequencies (correlating to its infrared spectrum), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. DFT can also be used to calculate various reactivity descriptors, such as electronegativity, hardness, and softness, which provide further insights into how the molecule will interact with other chemical species. DFT has been successfully applied to study the reactivity of a wide array of organic molecules, including various benzofuran (B130515) derivatives. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions.

For this compound, MD simulations would be particularly useful for performing a thorough conformational analysis. This would involve identifying the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. Understanding the conformational landscape is crucial as it can significantly influence the molecule's physical and biological properties. While specific MD studies on this compound are absent, the methodology is routinely used for conformational analysis of complex organic molecules.

Predictive Spectroscopy and Spectroscopic Data Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.

These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific spectral features to particular molecular motions or electronic transitions. For example, Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra. Such predictive studies are essential for the characterization of new or uncharacterized compounds.

Academic Research Trajectories and Future Prospects for 2,4,6 Trimethylbenzofuran

Contributions to Novel Synthetic Methodologies in Organic Chemistry

The synthesis of substituted benzofurans has been a subject of intense investigation, leading to the development of numerous innovative and efficient chemical strategies. acs.org These methodologies can be broadly categorized into transition-metal-catalyzed cross-couplings, intramolecular cyclizations, and one-pot multi-component reactions. acs.orgmdpi.com The synthesis of 2,4,6-trimethylbenzofuran, while not extensively detailed in the literature, can be envisioned through the adaptation of these established protocols.

Modern synthetic approaches often utilize palladium or copper catalysts to facilitate the construction of the benzofuran (B130515) core. acs.org For instance, a plausible route to this compound could involve a palladium-catalyzed coupling reaction between an appropriately substituted o-iodophenol (e.g., 2-iodo-3,5-dimethylphenol) and a propyne (B1212725) derivative. The intramolecular cyclization of the resulting intermediate would yield the desired trimethylated benzofuran skeleton. One-pot strategies, which combine multiple reaction steps into a single procedure, offer an efficient alternative for generating structural complexity from simple precursors. acs.org

Recent advances have also focused on transition-metal-free synthetic routes and photocatalytic reactions, which are often more environmentally benign. mdpi.comtus.ac.jp A modular synthesis method involving substituent migration has recently been highlighted as a powerful tool for creating diverse, highly substituted benzofurans from readily available starting materials. tus.ac.jp Such innovative strategies could be instrumental in accessing specific isomers like this compound and its derivatives, which may be difficult to prepare using conventional methods. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound

Methodology Catalyst/Reagent Potential Precursors Key Advantages
Palladium-Catalyzed Cyclization Pd complexes (e.g., (PPh₃)PdCl₂) 2-Iodo-3,5-dimethylphenol, propyne High efficiency, well-established
Copper-Catalyzed Reactions Cu salts (e.g., CuI, CuBr) Substituted salicylaldehydes, alkynes Cost-effective, versatile
One-Pot Synthesis Various (e.g., Copper Iodide, base) o-Hydroxy aldehydes, amines, alkynes High step economy, rapid assembly

Exploration of Benzofuran Derivatives in Advanced Materials Science

Benzofuran derivatives are increasingly recognized for their utility in materials science, particularly in the development of organic electronics and fluorescent materials. nih.govresearchgate.net The aromatic and planar nature of the benzofuran ring system facilitates π-π stacking and efficient charge transport, making it a valuable building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The electronic properties of the benzofuran core can be precisely tuned by altering the substitution pattern on the aromatic ring. The introduction of methyl groups, as in this compound, can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications can affect key material properties such as:

Fluorescence: Altering the electronic nature of the molecule can shift the emission wavelength and enhance the quantum yield, making derivatives suitable for applications as fluorescent dyes or markers. tus.ac.jp

Thermal Stability: The rigid benzofuran structure contributes to good thermal stability, a crucial factor for materials used in electronic devices. nih.gov

Solubility: The methyl groups can enhance solubility in organic solvents, which is advantageous for solution-based processing of organic electronic devices.

The potential of this compound as a building block for advanced materials remains an open area for investigation. Synthesizing and characterizing polymers or small molecules incorporating this moiety could lead to new materials with tailored optoelectronic properties for a range of applications. tus.ac.jpresearchgate.net

Design and Synthesis of Chemical Probes for Mechanistic Biological Inquiry

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. acs.orgscienceopen.com This has spurred interest in using benzofuran derivatives as fluorescent probes to study biological processes and as scaffolds for drug discovery. nih.govnih.gov A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein or enzyme, allowing researchers to investigate its function.

The design of a benzofuran-based chemical probe often involves incorporating functional groups that allow for conjugation to proteins or other biomolecules, as well as tuning its fluorescent properties for imaging applications. nih.gov The this compound core could serve as a novel scaffold for such probes. The methyl groups provide a specific substitution pattern that could influence binding affinity and selectivity for a target protein. Furthermore, the core structure can be functionalized to introduce reporter groups (e.g., fluorophores) or reactive moieties for covalent labeling. Molecular docking studies are often employed to predict the binding of such probe molecules to their biological targets, guiding the design and synthesis process. nih.gov

Interdisciplinary Research at the Interface of Organic Synthesis and Computational Science

The synergy between synthetic organic chemistry and computational science has become a powerful driver of chemical innovation. tus.ac.jp Computational tools, such as Density Functional Theory (DFT) calculations and molecular docking simulations, are increasingly used to predict the outcomes of chemical reactions, understand reaction mechanisms, and forecast the biological activity of new molecules. nih.govrsc.org

In the context of this compound, computational studies could play a vital role in several areas:

Predicting Reaction Pathways: DFT calculations can help elucidate the mechanisms of synthetic reactions, enabling chemists to optimize conditions for the regioselective synthesis of the 2,4,6-trimethyl isomer. tus.ac.jp

Modeling Material Properties: Quantum chemical calculations can predict the electronic and photophysical properties (e.g., HOMO/LUMO levels, absorption/emission spectra) of materials based on the this compound core, guiding the design of new organic electronic materials. nih.gov

Virtual Screening and Drug Design: Molecular docking simulations can be used to predict how derivatives of this compound might bind to specific protein targets, identifying promising candidates for development as new therapeutic agents or biological probes. nih.govnih.gov

This interdisciplinary approach accelerates the research cycle, allowing for a more rational design of molecules and materials, and focusing synthetic efforts on the most promising candidates.

Future Avenues in the Chemical Design and Synthesis of Trimethylbenzofuran Architectures

The exploration of this compound and its derivatives offers several exciting avenues for future research. A primary focus will be the development of efficient and highly selective synthetic methods to access this specific isomer, which is crucial for any subsequent application-oriented studies. researchgate.net Building on this, future work could branch into several key directions:

Development of Novel Catalytic Systems: Designing new catalysts that can control the regioselectivity of benzofuran formation would be a significant advance, enabling access to a wider range of isomers, including this compound.

Synthesis of Functional Materials: Incorporating the this compound unit into larger conjugated systems could lead to the creation of novel organic semiconductors or fluorescent materials with unique properties. tus.ac.jp

Bioactive Compound Libraries: The synthesis of a library of compounds based on the this compound scaffold for screening against various biological targets could uncover new lead compounds for drug discovery. scienceopen.com

Advanced Computational Modeling: Further application of computational chemistry will be essential to predict the properties and reactivity of new trimethylbenzofuran architectures, guiding synthetic efforts and accelerating the discovery process. tus.ac.jp

Ultimately, the unique substitution pattern of this compound provides a foundation for new discoveries at the intersection of organic synthesis, materials science, and chemical biology.

Q & A

Q. What are the most reliable synthetic routes for 2,4,6-trimethylbenzofuran, and how do reaction conditions influence yield?

Synthesis of this compound can be achieved via cyclization of substituted phenols or furans under acidic or catalytic conditions. For example, a two-step approach involving Friedel-Crafts alkylation followed by cyclodehydration has been reported for analogous benzofuran derivatives. Optimization of solvent (e.g., toluene or DCM), temperature (80–120°C), and acid catalysts (e.g., H₂SO₄ or PTSA) is critical to minimize side reactions like demethylation or isomerization . Characterization via ¹H NMR should confirm methyl group positions (e.g., singlet for symmetric 2,4,6-trimethyl substitution).

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • GC-MS : Effective for purity assessment and identifying volatile byproducts. Use a non-polar column (e.g., DB-5) with temperature programming (50–300°C) to resolve methyl-substituted isomers .
  • ¹H/¹³C NMR : Key for confirming substitution patterns. For this compound, expect three distinct methyl singlets in ¹H NMR (δ ~2.3–2.6 ppm) and aromatic proton signals in the δ 6.5–7.5 ppm range .
  • Elemental Analysis : Validate empirical formula (C₁₁H₁₂O) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve co-elution issues in GC-MS analysis of methyl-substituted benzofurans, such as this compound and its isomers?

Co-elution challenges arise due to similar volatility and polarity of methyl-substituted isomers. Methodological solutions include:

  • Multidimensional GC (GC×GC) : Enhances separation by coupling two columns with orthogonal polarity (e.g., polar/non-polar phases) .
  • Isotopic Labeling : Use ¹³C-labeled internal standards (if available) to distinguish target analytes in complex matrices .
  • High-Resolution MS : Employ Q-TOF or Orbitrap systems to differentiate isomers via exact mass (<3 ppm error) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts (>240 nm) .
  • Thermal Stability : Avoid prolonged heating above 150°C, which may induce decomposition (e.g., demethylation). Thermogravimetric analysis (TGA) can quantify degradation thresholds .
  • Matrix Effects : In biological or environmental samples, use silanized glassware and add antioxidants (e.g., BHT) to minimize adsorption and oxidation .

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) predict electrophilic substitution sites and steric effects from methyl groups. For example:

  • Electrophilic Aromatic Substitution : Methyl groups act as ortho/para directors, but steric hindrance at the 2,4,6-positions may favor meta-like reactivity in constrained systems .
  • Catalytic Hydrogenation : Simulate adsorption energies on metal catalysts (e.g., Pd/C) to optimize hydrogen uptake and avoid over-reduction of the furan ring .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported toxicity data for methylated benzofurans?

Variability in toxicity studies (e.g., EC₅₀ values) may stem from differences in:

  • Test Organisms : Use standardized models (e.g., Daphnia magna for ecotoxicity) to ensure comparability .
  • Exposure Matrices : Account for matrix effects (e.g., organic carbon content in sediment) using solid-phase extraction (SPE) with HLB cartridges for consistent analyte recovery .
  • Metabolite Interference : Conduct LC-MS/MS metabolomics to identify bioactive degradation products .

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